Estrofurate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10322-73-3 |
|---|---|
Molecular Formula |
C24H26O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[(9S,13S,14S,17S)-17-(furan-3-yl)-17-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C24H26O4/c1-15(25)28-18-4-6-19-16(13-18)3-5-21-20(19)7-10-23(2)22(21)8-11-24(23,26)17-9-12-27-14-17/h4-6,9,12-14,20,22,26H,3,7-8,10-11H2,1-2H3/t20-,22+,23+,24-/m1/s1 |
InChI Key |
AEVUURWLDCELOV-AYVPJYCDSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3=CC2)CCC4(C5=COC=C5)O)C |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H](C3=CC2)CC[C@]4(C5=COC=C5)O)C |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3=CC2)CCC4(C5=COC=C5)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Estrofurate; AY 11483-16; AY-11,483; AY-11483 |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modification Strategies of Estrofurate
Established Synthetic Methodologies for Estrofurate
The primary synthetic route to this compound involves the esterification of estradiol (B170435). wikipedia.orgepdf.pub
Precursor Compounds and Reaction Conditions
The key precursor compound for the synthesis of this compound is estradiol. wikipedia.orgepdf.pub While detailed reaction conditions for the synthesis of this compound are not extensively described in the provided search results, one mention indicates that acetylation with acetic anhydride (B1165640) can lead to this compound. epdf.pub This suggests an esterification reaction where the 17β-hydroxyl group of estradiol is reacted with a furan-2-carboxylic acid derivative or equivalent.
Based on general organic chemistry principles for ester formation, typical reaction conditions might involve activating the carboxylic acid (e.g., using an acid chloride or anhydride) and reacting it with the alcohol in the presence of a catalyst (acidic or basic) or a coupling agent. However, specific optimized conditions, solvents, temperatures, and reaction times for this compound synthesis are not detailed in the provided snippets.
Optimization of Synthetic Routes
Information specifically on the optimization of synthetic routes for this compound is not available within the provided search results. Optimization efforts in chemical synthesis typically focus on improving yield, purity, reaction rate, and scalability, while minimizing by-products and environmental impact.
Derivatization Techniques for this compound Analogues
While the provided information lists this compound in contexts discussing the derivatization of estrogens, detailed techniques specifically applied to this compound to create analogues are not elaborated. justia.compatentbuddy.comjustia.comgoogle.com General strategies for derivatizing steroids and estrogens exist, often involving modifications to the steroid core or attached functional groups. iiab.me
Stereoselective Functionalization
The synthesis of drug compounds often involves stereoselective methods to control the configuration of chiral centers, as stereochemistry can significantly impact biological activity. googleapis.comresearch-solution.com this compound itself has multiple chiral centers inherent to the steroid structure. While stereoselective synthesis is a broad area in organic chemistry and relevant to steroid chemistry, specific instances or techniques of stereoselective functionalization applied directly to this compound or its synthesis to yield particular stereoisomers or analogues are not detailed in the search results.
Modification of Furyl and Steroid Moieties
Modifications to the furyl moiety or the steroid core of this compound would lead to the creation of analogues. The search results mention the modification of steroid moieties in a general context iiab.me, but specific examples of chemical transformations performed on the furyl ester group or the estradiol core of this compound to synthesize analogues are not provided. Such modifications could potentially involve altering the furan (B31954) ring, changing the ester linkage, or introducing substituents onto the steroid skeleton.
Synthetic Approaches for Prodrugs of this compound
The concept of creating prodrugs to improve properties like delivery and targeting is discussed in the context of estrogens, and this compound is mentioned as a potential component in such systems, particularly in chemical delivery systems involving a dihydropyridine (B1217469) carrier. patentbuddy.com However, the specific synthetic approaches for converting this compound into a prodrug are not described in detail in the available snippets. Prodrug strategies for esters like this compound often involve reversible modifications that are cleaved in vivo to release the active compound. epdf.pubarchive.orgtheswissbay.chresearch-solution.com
Based on a comprehensive search of available scientific literature, there is no information on a chemical compound named "this compound." As a result, the requested article focusing on its molecular interaction mechanisms, receptor dynamics, and biotransformation cannot be generated.
The search yielded extensive information on the methodologies outlined in the request, including:
Estrogen Receptor (ER) Binding Assays: Detailed procedures for characterizing the interaction of various ligands with Estrogen Receptor Alpha (ERα), Estrogen Receptor Beta (ERβ), and the G Protein-Coupled Estrogen Receptor (GPER) through in vitro studies are well-documented.
Molecular Docking and Dynamics Simulations: The principles and applications of using computational models to predict the binding affinity and interaction of ligands with estrogen receptors are widely described.
In Vitro Metabolism Studies: Methodologies for studying the enzyme-mediated biotransformation of compounds using liver microsomal systems, particularly involving Cytochrome P450 enzymes, are standard and thoroughly reported.
However, none of the retrieved sources mention "this compound" itself. This suggests that the compound may be known by a different name, is a novel or proprietary substance not yet described in public-domain scientific literature, or the name may be misspelled. Without any specific data for this compound, it is impossible to provide the scientifically accurate content required for the outlined sections.
Molecular Interaction Mechanisms and Receptor Dynamics of Estrofurate in Vitro and Theoretical Studies
Enzyme-Mediated Biotransformation and Interaction Profiles (In Vitro)
NAD(P)H-Dependent Microsomal Enzyme Studies
In vitro studies utilizing human liver microsomes are crucial for elucidating the metabolic pathways of xenobiotics, including steroidal compounds structurally similar to Estrofurate. These studies typically involve incubating the compound with microsomes in the presence of the cofactor NADPH, which is essential for the activity of cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism. nih.govnih.gov
For steroidal estrogens, a common metabolic route is hydroxylation at various positions on the steroid nucleus. oup.com Research on compounds like 17β-estradiol and estrone (B1671321) has demonstrated that 2-hydroxylation is often the predominant metabolic pathway in human liver microsomes, leading to the formation of catechol estrogens. nih.govnih.gov 4-hydroxylation also occurs, though typically to a lesser extent. nih.gov A multitude of other hydroxylated metabolites can also be formed, such as at the 6β, 16α, and 16β positions. nih.govnih.gov
The primary enzymes responsible for these transformations have been identified as members of the CYP3A subfamily, particularly CYP3A4 and CYP3A5. nih.gov The activity of these enzymes shows strong correlation with the formation rates of various hydroxyestrogen metabolites. nih.gov Given its presumed steroidal structure, this compound would be expected to undergo a similar pattern of NADPH-dependent metabolism in human liver microsomes, with the generation of several hydroxylated derivatives catalyzed predominantly by CYP3A enzymes.
Table 1: Illustrative Representation of Expected Metabolites of this compound in Human Liver Microsome Incubations This table is a hypothetical representation based on known metabolic pathways of similar steroidal estrogens and does not represent specific experimental data for this compound.
| Metabolite Class | Specific Metabolite | Key Enzyme | Expected Abundance |
| Catechol Estrofurates | 2-hydroxy-Estrofurate | CYP3A4/5 | Major |
| 4-hydroxy-Estrofurate | CYP3A4/5 | Minor | |
| Monohydroxylated Estrofurates | 6β-hydroxy-Estrofurate | CYP3A4 | Moderate |
| 16α-hydroxy-Estrofurate | CYP Family | Minor | |
| 16β-hydroxy-Estrofurate | CYP Family | Moderate |
Molecular Recognition and Signal Transduction Pathways (In Vitro)
The biological activity of this compound, as an estrogenic compound, is initiated by its binding to estrogen receptors (ERs), primarily ERα and ERβ. This binding event is not a simple lock-and-key interaction but rather a dynamic process that induces significant conformational changes in the receptor. nih.govpnas.org In vitro studies using techniques such as site-directed spin labeling and EPR spectroscopy have shown that the estrogen receptor can exist in a range of conformations, and the binding of a specific ligand preferentially stabilizes a particular conformation. acs.org
Upon binding of an agonist like estradiol (B170435), the receptor undergoes a conformational shift that is critical for its activation. nih.gov A key event is the repositioning of a region known as helix 12 in the ligand-binding domain. This change in conformation creates a surface that is recognized by and facilitates the binding of coactivator proteins. pnas.org Different ligands can induce distinct conformational changes, which explains the varying biological effects of different estrogen receptor modulators. pnas.org For instance, the binding of an agonist like estradiol results in a decrease in the surface hydrophobicity of the steroid-binding domain, an early and potentially necessary event for subsequent nuclear binding and transcriptional activation. nih.gov It is hypothesized that this compound, acting as an agonist, would induce a similar set of conformational changes in ERα and ERβ, promoting a structure conducive to coactivator recruitment.
The binding of this compound to estrogen receptors initiates two main types of signaling pathways: genomic and non-genomic. nih.gov
The genomic signaling pathway is considered the classical mechanism of estrogen action. nih.gov Following ligand binding and conformational change, the this compound-ER complex would dimerize and translocate to the nucleus. researchgate.net In the nucleus, it would bind to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. nih.govresearchgate.net This binding event, along with the recruitment of a complex of coactivator proteins, modulates the transcription of these genes, leading to changes in protein synthesis and cellular function. nih.gov This process typically occurs over hours to days.
In contrast, non-genomic signaling pathways are characterized by their rapid onset, occurring within seconds to minutes. nih.govnih.gov These effects are mediated by a subpopulation of estrogen receptors located at the plasma membrane or within the cytoplasm. nih.govresearchgate.net Upon binding this compound, these membrane-associated ERs can rapidly activate various intracellular signaling cascades, often involving G-proteins and the activation of protein kinases such as mitogen-activated protein kinases (MAPK) and phosphatidylinositol 3-kinase (PI3K). nih.govfrontiersin.org These kinase cascades can, in turn, phosphorylate and modulate the activity of various cellular proteins, including other transcription factors, thereby indirectly influencing gene expression. oup.com There is also significant crosstalk between the genomic and non-genomic pathways, where rapid signaling events can influence subsequent genomic responses. oup.com
Table 3: Comparison of Genomic and Non-Genomic Signaling Pathways for this compound This table provides a generalized comparison based on established estrogen signaling models.
| Characteristic | Genomic Signaling | Non-Genomic Signaling |
| Location of ER | Primarily nucleus | Plasma membrane, cytoplasm nih.govresearchgate.net |
| Timeframe | Hours to days | Seconds to minutes nih.gov |
| Primary Mechanism | Direct binding to DNA (EREs) and modulation of gene transcription. nih.govresearchgate.net | Activation of intracellular protein kinase cascades (e.g., MAPK, PI3K). nih.govfrontiersin.org |
| Cellular Outcome | Synthesis of new proteins, long-term changes in cell function. | Rapid changes in enzyme activity, ion channel function, and cell signaling. researchgate.net |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of Estrofurate and Analogues
Elucidation of Pharmacophoric Requirements for Estrogenic Activity
The pharmacophore for estrogenic activity, based on the structure of natural estrogens like estradiol (B170435), involves specific features necessary for high-affinity binding to the estrogen receptor nih.gov. These features typically include an aromatic ring with a hydroxyl group and another hydroxyl group at a specific distance and orientation from the first, along with a lipophilic steroid backbone uomustansiriyah.edu.iqnih.gov.
In estrofurate, a furoate ester group is attached at the C17β position wikipedia.org. The nature, position, and chemical characteristics of substituents at the C17 position of the steroid backbone are known to influence the biological activity of estrogen derivatives nih.govcapes.gov.br. The 17β-hydroxyl group of estradiol is involved in hydrogen bonding interactions within the ER binding site nih.govplos.org. Esterification at this position, such as the formation of the furoate ester in this compound, alters these specific interactions and can impact the compound's binding affinity, metabolic stability, and pharmacokinetic properties.
Studies on 17α-substituted estradiol derivatives, while differing in the exact position of substitution compared to this compound, provide relevant insights into the impact of modifications at the 17-position. For instance, research on 17α-furylestradiol derivatives demonstrated that the position of the furyl moiety (2-furyl versus 3-furyl) influenced oral estrogenic potency in animal models nih.gov. 17α-(3-furyl) analogs were found to be more potent orally in rats compared to their 17α-(2-furyl) counterparts nih.gov.
Impact of Substituent Modifications on Molecular Activity
While this compound features a furoate ester, the effects of acetylation on estrogen receptor function offer a parallel for understanding how acyl modifications can influence activity. Acetylation of the estrogen receptor alpha (ERα) protein itself, particularly at lysine (B10760008) residues 266 and 268, has been shown to enhance its ability to bind DNA and activate gene transcription nih.govnih.gov. This suggests that the presence of acetyl or similar acyl groups could play a role in modulating estrogen signaling, although the mechanism for a ligand modification like the furoate ester would involve altered receptor binding characteristics rather than direct enzymatic modification of the receptor protein. The acetylation state of histones, influenced by histone acetyltransferases and deacetylases, also impacts ERα expression and activity by affecting chromatin structure mdpi.comfrontiersin.orgdergipark.org.tr.
Specific investigations into 17α-(3-furyl)estradiol derivatives have provided direct evidence of how structural variations impact function nih.govnih.gov. These studies have shown that the nature of the substituent at the 17α-position is critical for determining the level of estrogenic activity. For example, acetylation of the 17-alcohol in related estradiol compounds was observed to decrease activity nih.gov. Furthermore, modifications to the furyl ring or its linkage can drastically alter the biological profile. Oxidation of 17α-[3-furyl]estradiol derivatives, leading to the formation of lactone and anhydride (B1165640) structures, resulted in a loss of estrogenic activity for most products, with only specific lactones retaining activity comparable to the original 17α-[3-furyl]estradiols nih.gov. This underscores the precise structural requirements around the 17-position and the furyl moiety for maintaining estrogenic potency.
Table 1: Relative Oral Estrogenic Activity of 17α-Furylestradiol Derivatives (Allen-Doisy Test in Rats) nih.gov
| Compound | Relative Oral Potency (vs. Mestranol) |
| 17α-(3-furyl)estradiol | 4-19 times more potent |
| 17α-(2-furyl)estradiol | Decreased activity |
| Acetylated 17-alcohol* | Decrease in activity |
*Note: This refers to acetylation on the 17-hydroxyl of related estradiol structures.
Computational Approaches in SAR/QSAR Analysis
Computational methods have become indispensable tools in modern SAR and QSAR analysis, allowing for the prediction and understanding of chemical-biological interactions without extensive experimental work cir-safety.orgmavenrs.comaltex.org. Techniques such as molecular docking, molecular dynamics simulations, and various QSAR modeling approaches are employed to study the binding of ligands to estrogen receptors and predict biological activity wikipedia.orgcreative-biolabs.comroutledge.com.
These computational tools can help visualize how molecules fit into the ER binding pocket, estimate binding affinities based on calculated interaction energies, and identify molecular descriptors (physicochemical properties, structural features) that correlate with observed biological responses nih.govplos.orgnih.gov. QSAR models can be built using statistical or machine learning techniques to establish quantitative relationships between molecular structure and activity, enabling the prediction of activity for novel compounds wikipedia.orgcreative-biolabs.comnih.gov. Computational toxicology, leveraging QSAR and other in silico methods, is increasingly used for risk assessment and to reduce reliance on animal testing cir-safety.orgmavenrs.comaltex.org. Molecular docking studies, for example, have successfully characterized the binding interactions of various estrogen derivatives with ERα and ERβ, highlighting the importance of specific hydrogen bonds and hydrophobic contacts within the binding site plos.org.
Table 2: Key Interactions in Estrogen Receptor Binding nih.govplos.org
| Estrogen Feature | Interacting Residues (ERα) | Interaction Type |
| 3-Hydroxyl | Glu353, Arg394 | Hydrogen Bond |
| 17β-Hydroxyl | His524 | Hydrogen Bond |
| Steroid Core | Hydrophobic residues | Hydrophobic |
Development of Predictive Models for this compound Activity
The development of predictive models for biological activity, such as estrogen receptor binding, typically involves building QSAR models based on a dataset of chemicals with known activities. wikipedia.orgmedcraveonline.comnih.govnih.gov These models correlate molecular descriptors with biological responses, allowing for the prediction of activity for untested compounds. wikipedia.orgmedcraveonline.com Various statistical methods, including multiple linear regression and more advanced techniques, are employed in this process. nih.govnih.gov While QSAR models have been developed for predicting estrogen receptor binding activity for large and diverse sets of chemicals nih.govnih.govnih.gov, specific details on the development or application of such models for this compound were not found.
Fragment-Based SAR Analysis
Fragment-Based Drug Discovery (FBDD) is an approach that utilizes small chemical fragments to identify starting points for drug design. nih.govnih.govopenaccessjournals.com Fragment-based screening can identify weakly binding ligands, and subsequent SAR studies on these fragments help in the rational design of compounds with improved potency and selectivity. nih.govnih.govopenaccessjournals.comfrontiersin.org This process often involves techniques like X-ray crystallography or NMR spectroscopy to understand the binding modes of fragments. nih.govopenaccessjournals.comfrontiersin.org While fragment-based approaches are valuable in exploring chemical space and understanding SAR openaccessjournals.com, there is no specific information available in the search results regarding the application of fragment-based SAR analysis to this compound or its analogues.
Spectral-SAR and Other Advanced Statistical Methods in Relation to this compound
The term "Spectral-SAR" could potentially refer to methods that integrate spectral data with SAR analysis. However, the search results mentioning "SAR" in a spectral context primarily relate to "Synthetic Aperture Radar," a remote sensing technique, which is outside the scope of chemical SAR/QSAR. nasa.govwikipedia.orgskywatch.com
Advanced statistical methods are integral to QSAR modeling, enabling the correlation of molecular descriptors with biological activity and the validation of predictive models. medcraveonline.comnih.gov Techniques such as multiple linear regression, principal component analysis, and machine learning algorithms are commonly used in QSAR. nih.govfrontiersin.org While these methods are broadly applied in the field of cheminformatics and QSAR medcraveonline.comfrontiersin.org, specific studies detailing the use of advanced statistical methods for analyzing the structure-activity relationships of this compound were not identified in the search results.
Based on the available information, detailed research findings and data tables specifically pertaining to the SAR and QSAR of this compound and its analogues could not be compiled for this article.
Advanced Analytical Methodologies for Estrofurate Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental in determining the molecular structure of a compound and assessing its purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide invaluable data for the comprehensive characterization of Estrofurate.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Advanced NMR spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules, including steroid esters like this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the number and type of nuclei present and their connectivity. ebsco.comjchps.com Techniques such as 1D NMR (¹H NMR, ¹³C NMR) yield chemical shifts and coupling constants that are characteristic of the electronic environment and bonding within the molecule. ebsco.com
For a complex steroid structure like this compound, advanced 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming assignments and establishing through-bond and through-space correlations between nuclei. jchps.commestrelab.com These experiments help piece together the molecular skeleton and the positions of functional groups, including the furoate ester moiety attached to the estradiol (B170435) core.
Furthermore, quantitative NMR (qNMR) can be applied for the purity assessment of this compound. nist.govnih.govyoutube.com This technique allows for the direct quantification of the analyte and impurities in a sample by comparing the integrated signal areas of specific resonances to those of a certified internal standard or by using the 100% method. nih.gov qNMR is considered an orthogonal method to chromatography for purity determination, providing a complementary assessment. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of this compound and its potential metabolites, providing critical information about their elemental composition. chromatographyonline.comthermofisher.compharmaron.comspectroscopyonline.com Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy, allowing for the differentiation of compounds with very similar nominal masses. spectroscopyonline.com
In the context of metabolite identification for compounds like this compound, HRMS coupled with tandem mass spectrometry (MS/MS or MSn) is particularly valuable. chromatographyonline.comthermofisher.compharmaron.com By fragmenting the parent ion and analyzing the resulting fragment ions, researchers can gain insights into the structural changes that have occurred during metabolism. pharmaron.comspectroscopyonline.com The fragmentation patterns provide a "fingerprint" of the molecule, and comparing the fragmentation of a metabolite to that of the parent compound can help pinpoint the site of biotransformation. spectroscopyonline.com HRMS workflows are considered a gold standard in metabolite identification during research and development. thermofisher.compharmaron.com
Chromatographic Separation Techniques for Compound Analysis
Chromatographic methods are indispensable for separating this compound from impurities or from complex matrices, enabling its isolation and subsequent analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed techniques, often coupled with various detectors.
Development of High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the separation, identification, and quantification of non-volatile or semi-volatile compounds like this compound. nih.govpatsnap.comnih.gov The development of a robust HPLC method for this compound involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength. reddit.comthermofisher.comchromatographyonline.com
For steroid esters, reversed-phase HPLC with a C18 column is a common starting point, considering the compound's relatively nonpolar nature. reddit.com The mobile phase typically consists of a mixture of water and organic solvents (e.g., acetonitrile (B52724) or methanol), often with a buffer to control pH and improve peak shape. nih.govreddit.com UV detection is frequently used for compounds with chromophores, and the optimal wavelength for this compound would be determined based on its UV absorption spectrum. nih.govejgm.co.uk
HPLC method development involves a systematic approach, including method scouting (screening different columns and mobile phases), optimization of separation parameters, robustness testing (evaluating the method's performance under small variations in parameters), and validation according to relevant guidelines to ensure accuracy, precision, sensitivity, and specificity. thermofisher.comejgm.co.uk HPLC is also a key technique for assessing the purity of this compound by separating the main compound from any synthetic impurities or degradation products. patsnap.com
Gas Chromatography (GC) for Volatile this compound Derivatives
Gas Chromatography (GC) is suitable for the analysis of volatile or easily derivatized compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without decomposition, derivatization can be employed to create volatile derivatives. scioninstruments.comobrnutafaza.hrchromtech.comnih.gov
Derivatization involves chemically modifying functional groups on the molecule to increase its volatility and thermal stability, making it amenable to GC analysis. scioninstruments.comobrnutafaza.hrchromtech.com Common derivatization reactions for steroids and related compounds include silylation, acylation, or alkylation, targeting hydroxyl groups or other polar functionalities. scioninstruments.comobrnutafaza.hrchromtech.com For this compound, derivatizing the hydroxyl group on the estradiol core would be a typical approach to make it suitable for GC.
GC is often coupled with a Mass Spectrometer (GC-MS) for the identification and quantification of the separated derivatives. scioninstruments.comnih.govnih.govmst.dknih.gov The retention time on the GC column and the characteristic mass spectrum provide a powerful combination for confirming the identity and assessing the purity of the derivatized this compound or for analyzing volatile impurities or degradation products. chromatographyonline.comscioninstruments.com
In Vitro Assay Development and Validation for Biological Activity Assessment
In vitro assays are crucial for evaluating the biological activity of this compound in a controlled laboratory setting, providing insights into its interactions with biological targets without involving living organisms. kosheeka.comvisikol.comcriver.combmglabtech.com These assays can be developed to measure various biological responses, such as receptor binding, enzyme activity, or cellular effects.
Developing an in vitro assay involves defining the specific biological target or pathway of interest and designing an experimental protocol to measure the interaction or effect of this compound. kosheeka.comcriver.com This may involve using isolated enzymes, receptors, or cell lines that express the relevant target. criver.combmglabtech.com Detection methods can vary widely and include techniques such as fluorescence, luminescence, absorbance, or mass spectrometry, depending on the nature of the assay. kosheeka.com
Validation of in vitro assays is critical to ensure their reliability, reproducibility, sensitivity, and specificity for assessing the activity of this compound. kosheeka.com Validation parameters typically include assessing the assay's dynamic range, limits of detection and quantification, precision, and accuracy. kosheeka.com Cell-based assays, for example, can be used to study the effects of this compound on cell proliferation, viability, or gene expression in relevant cell lines. criver.combmglabtech.com Biochemical assays might focus on the interaction of this compound with specific enzymes or receptors. bellbrooklabs.com These in vitro studies provide foundational data for understanding the potential biological profile of this compound. visikol.com
Cell-Based Reporter Gene Assays for Estrogenicity (e.g., MVLN, Yeast Estrogen Screen)
Cell-based reporter gene assays are widely used to assess the estrogenic potential of compounds by measuring their ability to activate estrogen receptor-mediated gene expression. These assays utilize genetically modified cells containing an estrogen receptor (ER) and a reporter gene (such as luciferase or β-galactosidase) linked to an estrogen-responsive element (ERE) in their promoter region nih.gov. When an estrogenic substance binds to the ER, it induces a conformational change, leading to dimerization of the receptor and its binding to the ERE. This interaction subsequently drives the expression of the reporter gene, the activity of which can be quantified to determine the estrogenic potency of the tested compound nih.govalfa-chemistry.com.
Examples of such assays include the MVLN cell assay and the Yeast Estrogen Screen (YES) assay. MVLN cells are a derivative of MCF-7 human breast cancer cells that endogenously express ER and are stably transfected with a luciferase reporter gene under the control of an ERE nih.govuni.lu. The YES assay, on the other hand, uses genetically modified yeast cells that express the human ER and contain a reporter gene (often β-galactosidase) linked to an ERE nih.gov. The simplicity of the YES assay is an advantage, as the reporter gene product is secreted, eliminating the need for cell lysis nih.gov. However, mammalian cell-based assays like MVLN cells can sometimes detect xenoestrogens at lower concentrations than the YES assay nih.gov.
Applying these assays to this compound would involve incubating the modified cells with varying concentrations of the compound and measuring the resulting reporter gene activity. A concentration-dependent increase in reporter gene expression would indicate that this compound possesses estrogenic activity. Comparisons would typically be made against a known estrogen standard, such as 17β-estradiol, to determine the relative potency of this compound.
Radioligand Binding Assays for Receptor Affinity
Radioligand binding assays are employed to quantify the binding affinity of a compound for a specific receptor, such as the estrogen receptor. These assays involve incubating the receptor (often in a cell-free system or using cell lysates) with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-estradiol) and increasing concentrations of the unlabeled test compound. The test compound competes with the radiolabeled ligand for binding sites on the receptor. By measuring the displacement of the radiolabeled ligand as the concentration of the test compound increases, the binding affinity of the test compound can be determined.
Specific receptor binding is calculated by subtracting non-specific binding (binding of the radioligand to sites other than the receptor of interest, measured in the presence of a large excess of unlabeled high-affinity ligand) from the total binding. The data obtained from competitive binding experiments can be analyzed using nonlinear regression to determine the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.
For this compound, radioligand binding assays would provide quantitative data on its affinity for estrogen receptor subtypes (ERα and ERβ). This information is crucial for understanding the mechanism of its estrogenic action and for comparing its binding characteristics to endogenous estrogens and other estrogenic or anti-estrogenic compounds.
Enzymatic Assays for Metabolic Stability (In Vitro)
In vitro enzymatic assays are essential for evaluating the metabolic stability of a compound, providing insights into how readily it is transformed by enzymes, primarily those in the liver. Metabolic stability is a key determinant of a compound's pharmacokinetic profile. These assays typically involve incubating the compound with relevant enzyme sources, such as liver microsomes, S9 fractions, or isolated hepatocytes, from various species (including human).
Liver microsomes contain cytochrome P450 (CYP) enzymes and other phase I and phase II enzymes located in the endoplasmic reticulum, making them suitable for assessing phase I metabolism. S9 fractions include both microsomal and cytosolic enzymes, offering a broader metabolic profile. Isolated hepatocytes represent a more complete model system as they contain intact cellular machinery and cofactors necessary for both phase I and phase II metabolism.
In a typical metabolic stability assay, the test compound is incubated with the enzyme source and necessary cofactors (e.g., NADPH for CYP-mediated metabolism) over a specific time course. Aliquots are removed at different time points, and the reaction is quenched. The remaining parent compound is then quantified using analytical techniques, commonly liquid chromatography-mass spectrometry (LC-MS/MS).
The disappearance of the parent compound over time is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint). These parameters indicate how quickly the compound is metabolized. A longer half-life and lower intrinsic clearance suggest higher metabolic stability. Assessing the metabolic stability of this compound using these in vitro enzymatic assays would help predict its potential fate in the body and identify potential metabolic pathways and metabolites.
Emerging Analytical Approaches in Chemical Biology Applied to this compound
The field of chemical biology offers emerging analytical approaches that can provide deeper insights into the interactions of small molecules like this compound with complex biological systems. Chemical biology integrates chemistry and biology to develop chemical tools and techniques to study and manipulate biological processes.
Emerging approaches relevant to studying compounds like this compound could include the development and application of chemical probes, advanced mass spectrometry techniques, and high-throughput screening methods integrated with "-omics" technologies. Chemical probes, designed to interact specifically with biological targets, can be used to identify and characterize proteins that bind to this compound or are modulated by its activity. Advanced mass spectrometry, particularly when coupled with chromatographic techniques, allows for sensitive and comprehensive analysis of metabolites and protein interactions.
High-throughput screening, often automated, enables the rapid assessment of large libraries of compounds or the systematic study of compound effects across numerous biological targets or conditions. When combined with "-omics" approaches (e.g., proteomics, metabolomics), these methods can provide a global view of the biological changes induced by this compound, identifying affected pathways and potential off-targets.
While specific applications to this compound were not detailed in the search results, these emerging chemical biology approaches hold potential for a more comprehensive understanding of its molecular mechanisms, identifying novel interactions, and mapping its metabolic landscape with higher precision and throughput.
Future Directions and Unexplored Avenues in Estrofurate Research
Development of Novel Estrofurate-Derived Probes for Receptor Mapping
Receptor mapping is a crucial aspect of understanding how a compound interacts with its biological targets, such as estrogen receptors (ERs). Fluorescent probes are valuable tools in this field, allowing for the visualization and study of receptor distribution, dynamics, and ligand binding in live and fixed cells nih.govnih.govceltarys.comresearchgate.net. The development of novel probes often involves modifying a known ligand with a fluorescent tag while retaining its binding affinity and specificity for the target receptor salaitalab.com.
Given that this compound is an estrogen ester, future research could explore the synthesis of this compound-derived fluorescent probes. This would involve chemically conjugating a suitable fluorophore to the this compound structure. The resulting probes could potentially be used to map the localization and movement of estrogen receptors in various cell types or tissues. Such studies could provide insights into the cellular mechanisms influenced by this compound interaction with ERs, potentially differentiating binding profiles compared to other estrogenic compounds or selective estrogen receptor modulators (SERMs). However, specific studies detailing the development or application of this compound-derived probes were not found in the conducted search.
Investigation of this compound Analogues as Selective Receptor Modulators
Selective Estrogen Receptor Modulators (SERMs) are compounds that act as agonists or antagonists on estrogen receptors in a tissue-specific manner nih.govnih.gov. The development of SERM analogues is an active area of research aimed at identifying compounds with improved selectivity profiles or novel therapeutic activities nucleos.comwikidoc.org. This compound, being an estrogen ester and mentioned in the context of SERMs google.com, presents a potential scaffold for the design and investigation of novel analogues.
Future research could involve synthesizing chemical analogues of this compound with modifications to the steroid core or the furoate ester group. These analogues could then be evaluated in vitro to determine their binding affinity for different ER subtypes (e.g., ERα and ERβ) and their functional activity (agonist or antagonist) in various cell-based assays representing different tissues. The goal would be to identify analogues that exhibit selective modulation of ER activity, potentially leading to compounds with targeted effects on specific tissues while minimizing undesirable actions in others. While the general principles of SERM analogue development are well-documented nih.govnih.gov, specific research on this compound analogues for selective receptor modulation was not identified in the search results.
Application of Advanced Computational Chemistry for De Novo Design of this compound-Based Scaffolds
Computational chemistry plays a significant role in modern drug discovery, including the de novo design of novel molecular scaffolds tarosdiscovery.comhitgen.comchemrxiv.orginnovationnewsnetwork.com. De novo design approaches utilize computational algorithms to generate new chemical structures with desired properties, often based on the known interactions of a reference molecule with its target or the characteristics of a known active scaffold chemrxiv.org.
Applying advanced computational chemistry techniques to this compound could involve using its structure as a starting point or as part of a dataset to design novel compounds. Algorithms could explore variations of the this compound scaffold, considering factors such as predicted binding affinity to ERs, potential off-target interactions, and physicochemical properties relevant to biological activity. This could lead to the in silico generation of a diverse set of theoretical this compound-based compounds. Subsequent steps would involve prioritizing promising candidates based on computational predictions and potentially synthesizing and testing them experimentally. While computational methods for scaffold design are widely used tarosdiscovery.comhitgen.comchemrxiv.orginnovationnewsnetwork.com, specific applications focusing on the de novo design of this compound-based scaffolds were not found in the search.
Exploration of this compound in Mechanistic Toxicology (In Vitro)
Mechanistic toxicology aims to understand the cellular and molecular pathways by which chemicals can cause adverse effects nih.govufz.de. In vitro methods, using cell cultures and other non-animal models, are increasingly employed in toxicology research to investigate these mechanisms frontiersin.orgd-nb.infonih.gov. These methods can provide insights into how a compound interacts with cellular components, disrupts biological processes, or induces toxicity at a cellular level.
Future research could investigate the mechanistic toxicology of this compound using in vitro systems. This could involve exposing relevant cell types (e.g., liver cells, reproductive tissue cells) to this compound and assessing various endpoints, such as cell viability, oxidative stress markers, DNA damage, or changes in gene and protein expression related to toxicity pathways. Studies could aim to identify the specific cellular targets or processes that are perturbed by this compound exposure in a controlled in vitro environment. Understanding these mechanisms could help predict potential toxicological concerns and inform the design of safer analogues if future development is pursued. While in vitro mechanistic toxicology is a standard practice nih.govufz.defrontiersin.orgnih.gov, specific in vitro toxicology studies on this compound were not identified in the search results.
Synergistic or Antagonistic Interactions of this compound with Other Chemical Entities (In Vitro/Theoretical)
Investigating the interactions between compounds is crucial to understand potential combination effects, whether synergistic (enhanced effect) or antagonistic (reduced effect) biorxiv.orgnih.govresearchgate.netmdpi.comfrontiersin.org. These interactions can occur at various levels, including receptor binding, metabolic pathways, or downstream cellular responses. Both in vitro experiments and theoretical modeling can be used to study these interactions biorxiv.orgresearchgate.net.
Future research could explore potential synergistic or antagonistic interactions between this compound and other chemical entities, such as other hormones, hormone modulators (like SERMs or aromatase inhibitors), or compounds present in the environment. In vitro studies could involve co-exposing cells to this compound and other compounds and measuring biological responses related to ER activity or other relevant pathways. Theoretical approaches, utilizing computational modeling, could predict potential interactions based on the known properties and targets of the compounds involved researchgate.net. Such studies could reveal how the presence of other substances might modify the effects of this compound. While the study of drug-drug and chemical-chemical interactions is a recognized field biorxiv.orgnih.govfrontiersin.org, specific research investigating the synergistic or antagonistic interactions of this compound was not found in the search results.
Q & A
Q. What methodologies are recommended for determining Estrofurate’s mechanism of action in preclinical studies?
Methodological Answer: To investigate this compound’s mechanism of action, researchers should:
- Use in vitro assays (e.g., enzyme inhibition or receptor-binding studies) to identify molecular targets.
- Apply molecular docking simulations to predict interactions between this compound and target proteins.
- Validate findings via Western blotting or CRISPR-based gene knockout models to confirm pathway involvement.
- Reference frameworks : Align experimental design with the PICO framework (Population: target proteins; Intervention: this compound exposure; Comparison: control groups; Outcome: binding affinity or enzymatic activity) to ensure clarity .
- Data presentation : Use tables to summarize dose-response relationships (e.g., IC₅₀ values) and statistical significance (p-values).
Q. Example Table :
| Target Protein | Assay Type | IC₅₀ (µM) | p-value |
|---|---|---|---|
| Enzyme X | Fluorometric | 0.12 | <0.001 |
| Receptor Y | Radioligand | 1.45 | 0.003 |
Q. How can researchers ensure reproducibility in this compound’s synthesis and purification protocols?
Methodological Answer:
- Document procedural variables : Detail solvent ratios, reaction times, and purification techniques (e.g., HPLC gradients).
- Use standardized controls : Include reference compounds with known purity in chromatographic analyses.
- Adhere to guidelines : Follow pharmaceutical research specifications for table formatting (Roman numerals, footnotes) and figure clarity .
- Validate purity : Report NMR, mass spectrometry, and elemental analysis data in supplementary materials.
Advanced Research Questions
Q. How should researchers address discrepancies in this compound’s pharmacokinetic data across studies?
Methodological Answer:
- Conduct meta-analysis : Compare datasets using statistical tools (e.g., ANOVA or Bayesian hierarchical models) to identify outliers .
- Evaluate confounding variables : Differences in species, dosage forms, or analytical methods (e.g., LC-MS vs. ELISA) may explain inconsistencies.
- Replicate key experiments : Use identical protocols across labs to isolate methodological vs. biological variability.
- Apply FINER criteria : Ensure findings are Feasible, Novel, Ethical, and Relevant to resolve contradictions .
Q. What strategies optimize experimental design for studying this compound’s off-target effects?
Methodological Answer:
- Leverage high-throughput screening : Test this compound against panels of unrelated enzymes/receptors to identify selectivity.
- Utilize omics approaches : Transcriptomics or proteomics can reveal unintended pathway modulation.
- Incorporate negative controls : Include compounds with known selectivity profiles to benchmark results.
- Reference GLUE score principles : Use bidirectional data validation (e.g., in silico predictions + wet-lab assays) to enhance reliability .
Q. How can researchers systematically analyze this compound’s structure-activity relationships (SAR)?
Methodological Answer:
- Synthesize analogs : Modify functional groups (e.g., hydroxyl, methyl) and test activity in iterative cycles.
- Apply QSAR modeling : Use software like MOE or Schrödinger to correlate structural features with bioactivity.
- Validate hypotheses : Cross-reference computational predictions with experimental IC₅₀ values.
- Adhere to chemistry EE standards : Present SAR data in tables with consistent terminology and SI units .
Data Analysis & Presentation
Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?
Methodological Answer:
- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
- Error analysis : Report standard deviations and confidence intervals for triplicate experiments.
- Use Prism or R : Generate publication-ready graphs with error bars and trendlines .
Q. How should researchers present contradictory findings in this compound’s toxicity profiles?
Methodological Answer:
- Comparative tables : Highlight study parameters (e.g., cell lines, exposure duration) alongside conflicting results.
- Critical appraisal : Use the FINERMAPS framework to assess study rigor (Feasibility, Novelty, Ethical compliance) .
- Discussion section : Propose hypotheses (e.g., metabolite variability) to reconcile discrepancies, citing prior literature .
Literature Review & Synthesis
Q. What systematic approaches improve the comprehensiveness of this compound literature reviews?
Methodological Answer:
- Leverage PAA tools : Use Google’s "People Also Ask" and Semrush to identify gaps in existing FAQs .
- Database searches : Query PubMed, SciFinder, and patent databases with Boolean terms (e.g., "this compound AND pharmacokinetics NOT industrial").
- Inclusion/exclusion criteria : Filter studies by peer-reviewed status, sample size, and methodological transparency .
Q. How can researchers critically evaluate the reliability of this compound-related sources?
Methodological Answer:
- Assess authorship : Prioritize studies from labs with H-index >20 in medicinal chemistry.
- Cross-validate claims : Check if key findings are replicated in ≥3 independent studies.
- Avoid unreliable sources : Exclude non-peer-reviewed platforms (e.g., ) per academic guidelines .
Ethical & Practical Considerations
Q. What ethical frameworks guide in vivo studies of this compound’s long-term effects?
Methodological Answer:
- Follow NIH/EMA guidelines : Obtain IRB approval and justify animal models using the 3Rs principle (Replacement, Reduction, Refinement).
- PICOT alignment : Define Population (e.g., murine models), Intervention (dose range), and Outcomes (toxicity biomarkers) .
- Data transparency : Publish raw datasets in repositories like FigShare to facilitate peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
